molecular formula C17H13NO3 B12888319 Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- CAS No. 104907-28-0

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-

Cat. No.: B12888319
CAS No.: 104907-28-0
M. Wt: 279.29 g/mol
InChI Key: BQZMPBIXAGBCHY-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-: is a chemical compound with the molecular formula C17H13NO3 It is known for its unique structure, which includes a benzene ring, an acetic acid group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology: In biology, this compound is investigated for its potential biological activity. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Medicine: In medicine, Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions, such as inflammation or cancer.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phenylacetic acid: Similar structure but lacks the oxazole ring.

    Benzoxazole: Contains the oxazole ring but lacks the benzeneacetic acid group.

    2-Phenyl-2-oxazoline: Similar structure but with different functional groups.

Uniqueness: Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is unique due to its combination of a benzene ring, acetic acid group, and oxazole ring

Biological Activity

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzeneacetic acid moiety linked to a 2-oxazole ring substituted with a phenyl group. Its molecular formula is C15H13N1O2C_{15}H_{13}N_{1}O_{2} with a molecular weight of approximately 241.27 g/mol. The presence of the oxazole ring is significant for its biological activity, as it can influence interactions with biological targets.

Pharmacological Activities

Research indicates that Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that derivatives of oxazole compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For instance, certain oxazole derivatives demonstrated IC50 values lower than standard anti-inflammatory drugs like celecoxib .
  • Analgesic Effects : The compound has been evaluated for its analgesic properties, with some derivatives showing significant pain relief comparable to conventional analgesics .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The biological activity of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The oxazole ring may facilitate binding to enzyme active sites, inhibiting their function and thereby reducing inflammation or pain.
  • Cell Signaling Modulation : The compound might influence signaling pathways involved in pain perception and inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the oxazole class:

StudyFindings
New oxazole derivatives showed significant inhibition of COX-2 with IC50 values as low as 0.019 μM, outperforming celecoxib (IC50 = 0.05 μM).
Synthesis of related benzeneacetic acid compounds revealed potential applications in treating metabolic disorders due to their unique structural features.
Research on inflammatory lung diseases indicated that compounds targeting specific cell populations could mitigate symptoms associated with conditions like COPD.

Properties

CAS No.

104907-28-0

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C17H13NO3/c19-16(20)10-13-8-4-5-9-14(13)17-18-15(11-21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20)

InChI Key

BQZMPBIXAGBCHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

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